4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate
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Description
4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is a useful research compound. Its molecular formula is C21H15ClF3NO4S and its molecular weight is 469.86. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Antimicrobial Activity
The compound has also been involved in the synthesis of new chemical entities with potential biological activities. Jalihal, Sharabasappa, and Kilarimath (2009) synthesized new 2,5 disubstituted 1,2,4-triazoles starting from chemicals including 4-chloro aniline and tested them for antimicrobial activity. This suggests the relevance of the compound in developing new antimicrobial agents (Jalihal, Sharabasappa, & Kilarimath, 2009).
Catalytic and Synthetic Applications
In another study, Zábranský, Císařová, and Štěpnička (2018) discussed the catalytic use of 1′-(diphenylphosphino)ferrocene-1-sulfonate anion, indicating potential applications in catalysis and organic synthesis. The involvement of compounds with chlorophenyl and trifluoromethyl groups in such complex chemical processes highlights their utility in fine chemical synthesis (Zábranský, Císařová, & Štěpnička, 2018).
Degradation and Environmental Treatment
Hadi, Taheri, Amin, Fatehizadeh, and Aminabhavi (2020) explored the degradation of 4-chlorophenol using a combination of persulfate and oxalic acid with a heterogeneous Fenton-like system. Their work offers insights into the environmental and wastewater treatment applications of chlorophenol compounds, demonstrating their potential use in mitigating pollution and treating contaminants (Hadi et al., 2020).
Properties
IUPAC Name |
(4-chlorophenyl) 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO4S/c22-16-9-11-18(12-10-16)30-20(27)14-26(31(28,29)19-7-2-1-3-8-19)17-6-4-5-15(13-17)21(23,24)25/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCZYWDJAFQFII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.